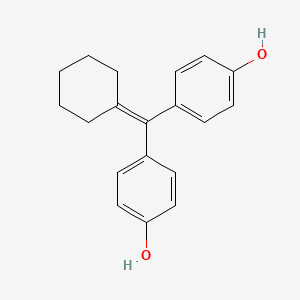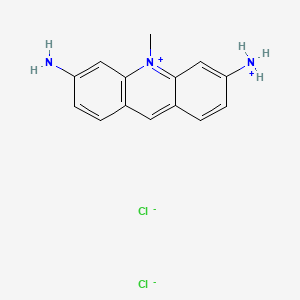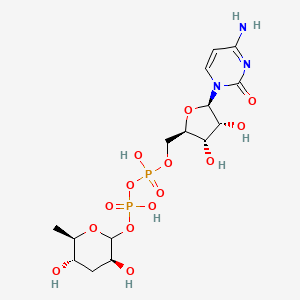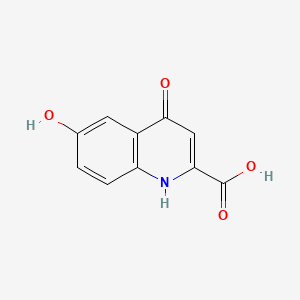
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a compound belonging to the class of tetrahydroisoquinolines. These compounds are frequently described as alkaloids and can be found in various natural sources, including human body fluids and tissues .
Vorbereitungsmethoden
The synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be achieved through several methods. One common synthetic route involves the Pictet-Spengler reaction, where phenylethylamine and aldehydes react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Petasis reaction followed by Pomeranz-Fritsch-Bobbitt cyclization, which provides a convenient approach to synthesize the compound . Industrial production methods often utilize these reactions under optimized conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. It has been shown to affect dopaminergic neurons in the central nervous system, potentially altering dopamine metabolism . The compound’s neuroprotective effects are thought to be mediated through its ability to reduce oxidative stress and inhibit apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be compared with other similar compounds, such as:
Salsolinol: A neurotoxic and neuroprotective compound with similar structural features.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its potent neuroprotective actions.
Norlaudanosoline: Another tetrahydroisoquinoline derivative with significant biological activity.
The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct biological properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
14919-82-5 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H17NO2/c18-15-9-12-6-7-17-14(13(12)10-16(15)19)8-11-4-2-1-3-5-11/h1-5,9-10,14,17-19H,6-8H2 |
InChI-Schlüssel |
GGGSEBXTKMTNBW-UHFFFAOYSA-N |
SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC=C3 |
Synonyme |
1-benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline 1-Bn-6,7-diOH-THIQ 6,7-DHBnTIQ 6,7DHBnTIQ |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














